molecular formula C7H15Cl2N3 B13501232 methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride

methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride

Cat. No.: B13501232
M. Wt: 212.12 g/mol
InChI Key: MBQZQROPAFRDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride (CID: 105428080) is a dihydrochloride salt of a secondary amine featuring a pyrazole ring and a propan-2-yl substituent. Its molecular formula is C₇H₁₃N₃·2HCl, with a calculated molecular weight of approximately 211.9 g/mol (derived from its free base formula C₇H₁₃N₃ and two HCl equivalents) . The compound’s structural attributes include:

  • SMILES: CC(CC1=CNN=C1)NC
  • InChIKey: QOOHGPNLVDDARB-UHFFFAOYSA-N
  • Core structure: A pyrazole ring substituted at the 4-position with a propan-2-yl group, linked to a methylamine moiety.

Properties

Molecular Formula

C7H15Cl2N3

Molecular Weight

212.12 g/mol

IUPAC Name

N-methyl-1-(1H-pyrazol-4-yl)propan-2-amine;dihydrochloride

InChI

InChI=1S/C7H13N3.2ClH/c1-6(8-2)3-7-4-9-10-5-7;;/h4-6,8H,3H2,1-2H3,(H,9,10);2*1H

InChI Key

MBQZQROPAFRDHZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNN=C1)NC.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride generally involves multi-step organic synthesis focusing on the functionalization of the pyrazole ring and subsequent amine derivatization.

Common synthetic strategy:

  • Step 1: Pyrazole Derivative Preparation
    Starting from 1H-pyrazole, selective substitution at the 4-position is achieved by reaction with appropriate alkyl halides or halogenated precursors such as 2-bromo-1-propanamine derivatives.

  • Step 2: Alkylation and Amination
    The key step involves nucleophilic substitution (alkylation) where the pyrazole nitrogen or carbon undergoes reaction with 2-bromo-1-propanamine or its derivatives to introduce the propan-2-ylamine side chain.

  • Step 3: Methylation of the Amine
    The secondary amine is methylated typically using methylating agents such as methyl iodide or dimethyl sulfate under controlled basic conditions to yield the methylated amine.

  • Step 4: Formation of the Dihydrochloride Salt
    The free base form of the methylated amine is converted to its dihydrochloride salt by treatment with anhydrous hydrogen chloride gas or hydrochloric acid solution, enhancing the compound’s stability and crystallinity.

Reaction conditions:

  • Solvents like ethanol, methanol, or polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed.
  • Reactions are often conducted under reflux or mild heating (50–80 °C) to facilitate substitution and methylation steps.
  • Bases such as sodium hydride (NaH) or potassium tert-butoxide may be used to deprotonate amines and promote alkylation.
  • Purification is achieved by recrystallization from suitable solvents or by chromatographic methods.

Industrial Production Methods

For scale-up and industrial synthesis:

  • Continuous Flow Reactors:
    Use of continuous flow chemistry allows precise control over reaction parameters (temperature, pressure, residence time), improving yield and reproducibility. This approach also enhances safety when handling reactive intermediates or methylating agents.

  • Automated Synthesis Platforms:
    Automated systems facilitate multi-step synthesis with in-line purification, reducing manual handling and improving throughput.

  • Purification:
    Industrial purification typically involves crystallization of the dihydrochloride salt from solvent mixtures, ensuring high purity (>95%) suitable for pharmaceutical or research use.

Data Table: Typical Preparation Conditions

Step Reagents/Conditions Solvent(s) Temperature (°C) Notes
Alkylation of pyrazole 2-bromo-1-propanamine, base (NaH or KOtBu) Ethanol, DMF 50–80 Nucleophilic substitution
Methylation of amine Methyl iodide or dimethyl sulfate Methanol, THF 25–60 Controlled methylation
Salt formation HCl gas or aqueous HCl Ether or ethanol Ambient Formation of dihydrochloride
Purification Recrystallization or chromatography Ethanol/water Ambient Achieves >95% purity

Research Findings on Preparation

  • Alkylation of pyrazole derivatives with 2-bromo-1-propanamine is well-documented as an efficient route to introduce the propan-2-ylamine substituent, with yields typically ranging from 70% to 85% under optimized conditions.
  • Methylation using methyl iodide under basic conditions proceeds with high selectivity, avoiding over-alkylation or side reactions.
  • The dihydrochloride salt form improves the compound’s crystallinity and stability, facilitating handling and storage.
  • Continuous flow synthesis has been reported to enhance reaction kinetics and safety, particularly for the methylation step involving toxic methylating agents.

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Mechanism of Action

The mechanism of action of methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Methyl({[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine Hydrochloride (CAS: 2460754-81-6)

  • Molecular Formula : C₉H₁₇N₃·HCl
  • Substituents : A 1-methyl-3-(propan-2-yl)pyrazole core with a methylamine group attached via a methylene bridge.
  • Notably, this product is listed as discontinued .

1-(1-Methyl-1H-Pyrazol-4-yl)cyclopropanamine Dihydrochloride (CAS: 1401426-05-8)

  • Molecular Formula : C₇H₁₃Cl₂N₃
  • Substituents : A cyclopropane ring fused to the amine group, attached to a methylpyrazole.
  • Key Difference : The cyclopropane introduces rigidity, which could improve binding selectivity in biological systems. Its molar mass (210.11 g/mol) is marginally lower than the target compound’s, and it requires storage at 2–8°C .

2-(1-Methyl-1H-Pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine Hydrochloride (CAS: 2126177-54-4)

  • Molecular Formula : C₁₁H₁₆ClN₅
  • Substituents : An imidazo[1,2-a]pyridine fused-ring system substituted with a methylpyrazole.
  • Key Difference : The larger heterocyclic system (imidazo-pyridine) increases molecular complexity and weight (253.73 g/mol), likely altering pharmacokinetic properties such as lipophilicity or metabolic stability .

Data Table: Comparative Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Structural Features CAS Number Reference
Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride C₇H₁₃N₃·2HCl ~211.9 Propan-2-yl amine, pyrazole at position 4 CID 105428080
Methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride C₉H₁₇N₃·HCl Not reported 1-methyl-3-(propan-2-yl)pyrazole, methylamine 2460754-81-6
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride C₇H₁₃Cl₂N₃ 210.11 Cyclopropanamine, methylpyrazole 1401426-05-8
2-(1-Methyl-1H-pyrazol-4-yl)-imidazo[1,2-a]pyridin-3-amine hydrochloride C₁₁H₁₆ClN₅ 253.73 Imidazo-pyridine fused ring, methylpyrazole 2126177-54-4

Implications of Structural Variations

  • Solubility and Lipophilicity : The cyclopropane derivative (CAS: 1401426-05-8) may exhibit lower solubility due to its rigid structure, while the imidazo-pyridine analog (CAS: 2126177-54-4) could display increased lipophilicity .
  • Stability : The dihydrochloride salt form of the target compound enhances stability compared to free-base analogs .

Biological Activity

Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C7H13N3·2HCl
  • Molecular Weight: 212.12 g/mol
  • CAS Number: 2680542-17-8
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the reaction of 1H-pyrazole derivatives with propanamine under controlled conditions. The final product is obtained as a dihydrochloride salt, enhancing its solubility and stability for biological applications.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a derivative exhibited potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), with an IC50 value of 0.98 ± 0.06 μM, indicating strong potential for cancer treatment .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition: The compound may inhibit specific kinases involved in cell cycle regulation, leading to reduced cancer cell proliferation.
  • Receptor Interaction: It may interact with various receptors, modulating signaling pathways that control cell growth and survival.

Study on Antiproliferative Effects

A study evaluated the antiproliferative effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and B16-F10 (melanoma). The compound demonstrated IC50 values of 1.88 ± 0.11 μM and 2.12 ± 0.15 μM, respectively, showcasing significant anticancer activity .

Molecular Docking Studies

Molecular docking simulations have been conducted to understand the binding affinity of the compound to CDK2. The simulations revealed that the compound fits well into the active site of CDK2, suggesting a competitive inhibition mechanism that could be leveraged for therapeutic development .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightIC50 (μM)Activity
This compound212.120.98CDK2 Inhibitor
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride175.66Not reportedAntimicrobial
1-MethylpyrazoleVariesNot reportedVarious biological activities

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.